AP102

Somatostatin Receptor Acromegaly Neuroendocrine Tumors

Select AP102 for its unique balanced SSTR2/SSTR5 agonism profile, offering ~22-fold higher SSTR5 affinity than octreotide while maintaining euglycemia—unlike pasireotide. Its di-iodinated structure confers ~10-fold higher tissue distribution (Vss), validated by UHPLC-MS/MS (LLOQ: 20 pg/mL) per EMA/FDA guidelines. Essential for researchers dissecting SSTR5 pharmacology, studying GH suppression in diabetic models, or developing peptide PK/PD models. Supplied as high-purity (≥98%) lyophilized powder with full analytical documentation.

Molecular Formula C50H66I2N12O10S2
Molecular Weight 1313.1 g/mol
CAS No. 846569-60-6
Cat. No. B1665579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP102
CAS846569-60-6
Synonyms(4-amino-3-iodo)-D-Phe-c(Cys-(3-iodo)-Tyr-D-Trp-Lys-Val-Cys)-Thr-NH2
(4-amino-3-iodo)phenylalanyl-cyclo(cysteinyl-(3-iodo)tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
AP-102
AP102
H-(4-amino-3-iodo)-D-phe-C(cys-(3-iodo)-tyr-D-trp-lys-val-cys)-thr-NH2
L-threoninamide, 4-amino-3-iodo-D-phenylalanyl-L-cysteinyl-3-iodo-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2->7)-disulfide
Molecular FormulaC50H66I2N12O10S2
Molecular Weight1313.1 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC(=C(C=C4)O)I)NC(=O)C(CC5=CC(=C(C=C5)N)I)N)C(=O)NC(C(C)O)C(=O)N
InChIInChI=1S/C50H66I2N12O10S2/c1-24(2)41-50(74)62-39(49(73)64-42(25(3)65)43(56)67)23-76-75-22-38(61-44(68)33(55)18-26-11-13-32(54)30(51)16-26)48(72)59-36(19-27-12-14-40(66)31(52)17-27)46(70)60-37(20-28-21-57-34-9-5-4-8-29(28)34)47(71)58-35(45(69)63-41)10-6-7-15-53/h4-5,8-9,11-14,16-17,21,24-25,33,35-39,41-42,57,65-66H,6-7,10,15,18-20,22-23,53-55H2,1-3H3,(H2,56,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,74)(H,63,69)(H,64,73)/t25-,33-,35+,36+,37-,38+,39+,41+,42+/m1/s1
InChIKeyISZMJWBQCGWNNM-DQIXCUPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP102 (CAS: 846569-60-6): SSTR2/5-Specific Somatostatin Analog for Acromegaly and Neuroendocrine Tumor Research


AP102 is a synthetic, di-iodinated, disulfide-bridged octapeptide somatostatin analog (SSA) that exhibits high, balanced affinity for both human somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5) [1]. Designed as a potential next-generation therapeutic agent, AP102 distinguishes itself from first-generation SSAs like octreotide and the multi-receptor targeted pasireotide through its unique receptor binding profile [2]. Its primary investigated applications are in research models for acromegaly and neuroendocrine tumors (NETs), where it has demonstrated the ability to suppress growth hormone (GH) secretion while exhibiting a neutral effect on blood glucose homeostasis in preclinical models [3].

Why SSTR2-Only or Broad-Spectrum Somatostatin Analogs Cannot Substitute for AP102 (846569-60-6)


Somatostatin analogs (SSAs) are not interchangeable due to their distinct receptor subtype activation profiles, which dictate both therapeutic efficacy and side-effect burden. First-generation SSAs like octreotide and lanreotide are primarily SSTR2 agonists, leaving SSTR5-driven pathologies incompletely addressed [1]. Conversely, the multi-receptor analog pasireotide achieves broader coverage but at the cost of a pronounced hyperglycemic side effect, driven largely by its potent SSTR5-mediated inhibition of insulin secretion [2]. AP102 fills a critical gap with its balanced, high-affinity agonism of both SSTR2 and SSTR5, coupled with a unique 'intermediate' potency profile between octreotide and pasireotide [3]. This distinct receptor activation signature is hypothesized to underlie its efficacy in suppressing growth hormone while maintaining euglycemia in preclinical models, a combination not achieved by the existing clinically approved alternatives [4].

Quantitative Differentiation Evidence for AP102 (846569-60-6) vs. Octreotide and Pasireotide


Superior SSTR5 Binding Affinity: AP102 vs. Octreotide

In a direct head-to-head comparison using HEK293 cells transfected with human SSTR5, AP102 exhibits significantly greater affinity than octreotide, with an IC50 value of 773 pM compared to 16,737 pM for octreotide [1].

Somatostatin Receptor Acromegaly Neuroendocrine Tumors

Maintained SSTR2 Binding Affinity: AP102 vs. Octreotide

In the same direct comparative study, AP102's affinity for the SSTR2 receptor was comparable to octreotide, with an IC50 of 112 pM for AP102 versus 244 pM for octreotide [1].

Somatostatin Receptor Acromegaly Neuroendocrine Tumors

In Vivo Glycemic Control: Neutral Effect of AP102 vs. Hyperglycemic Effect of Pasireotide

In a 4-week chronic infusion study in healthy Sprague-Dawley rats, AP102 (3 and 10 µg/kg/h, s.c.) did not alter blood glucose concentrations. In contrast, chronic dosing with pasireotide significantly increased random and post-intraperitoneal glucose tolerance test blood glucose measures compared to vehicle controls [1].

Glucose Metabolism In Vivo Pharmacology Acromegaly

Distinct Pharmacokinetic Profile: 10-Fold Higher Volume of Distribution for AP102

A pharmacokinetic study in rats revealed that AP102 exhibits a mean distribution volume at steady state (Vss) of 7.16 L/kg, which is approximately 10-fold higher than that observed for other SSAs or non- and mono-iodinated analogs of AP102 [1].

Pharmacokinetics Drug Distribution Peptide Therapeutics

AP102 Exhibits High Metabolic Stability in Plasma

In an analytical study, AP102 demonstrated remarkable stability in rat plasma, with no proteolytic fragments detected by Orbitrap-MS analysis [1].

Drug Stability Peptide Therapeutics Bioanalysis

Intermediate Functional Potency Profile Between Octreotide and Pasireotide

In functional assays measuring cAMP modulation in transfected HEK293 cells, AP102 exhibited an intermediate agonist potency between octreotide and pasireotide at both SSTR2 and SSTR5. Specifically, at SSTR5, the EC50 for AP102 was 8,526 pM, compared to 26,800 pM for octreotide and a more potent value for pasireotide [1]. At SSTR2, the EC50 for AP102 was 230 pM, similar to octreotide (210 pM) and lower than pasireotide (1,097 pM) [1].

Functional Assay cAMP Signal Transduction

Optimal Research Application Scenarios for AP102 (846569-60-6) Based on Evidence


Investigating SSTR5-Dependent Pathologies in Acromegaly and NETs

Researchers studying acromegaly or neuroendocrine tumor models where SSTR5 signaling plays a crucial role should select AP102 due to its ~22-fold higher affinity for SSTR5 compared to octreotide [1]. This property makes AP102 a more appropriate tool than first-generation SSAs for dissecting SSTR5-specific pharmacology or for use in models resistant to SSTR2-preferential therapy.

Preclinical Studies Requiring a Glucose-Neutral SSTR2/5 Agonist

For in vivo research, particularly long-term studies in diabetic animal models or where metabolic readouts are critical, AP102 is the preferred choice. It has been shown in a direct comparative study to suppress growth hormone without inducing hyperglycemia, in stark contrast to the clinically used pan-SSA pasireotide [2]. This allows for the study of SSTR2/5 agonism on tumor growth or hormone secretion without the confounding variable of drug-induced glucose dysregulation.

Pharmacokinetic/Pharmacodynamic Modeling of Lipophilic Peptides

Scientists engaged in peptide drug development and pharmacokinetic modeling can use AP102 as a benchmark compound. Its unique di-iodinated structure results in a mean volume of distribution (Vss) that is approximately 10-fold higher than other SSAs, indicating extensive tissue penetration [3]. This property, confirmed by LogD7.4 determination, makes AP102 a valuable tool for investigating the relationship between peptide lipophilicity and tissue distribution.

Bioanalytical Method Development and Validation

For analytical chemists and bioanalytical CROs, AP102 serves as an excellent model analyte. A validated UHPLC-MS/MS method for its quantification in plasma has been established following EMA and FDA guidelines, with defined lower limits of quantification (LLOQ: 20 pg/mL) and characterized stability [3]. Its high stability in plasma (no proteolytic fragments detected) makes it suitable for use as a reference standard in method development and inter-laboratory validation exercises.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.